Phosphinic acid, di-2-furanyl-, 4-cyanophenyl ester
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Overview
Description
4-Cyanophenyl di-2-furanylphosphinate is a chemical compound with the molecular formula C15H10NO4P and a molecular weight of 299.22 g/mol . It is known for its unique structure, which includes a phosphinate group bonded to a 4-cyanophenyl and two furanyl groups. This compound is used primarily in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl di-2-furanylphosphinate typically involves the reaction of 4-cyanophenol with di-2-furanylphosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 4-Cyanophenyl di-2-furanylphosphinate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl di-2-furanylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
4-Cyanophenyl di-2-furanylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl di-2-furanylphosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenyl di-2-thienylphosphinate: Similar structure but with thienyl groups instead of furanyl groups.
4-Cyanophenyl di-2-pyridylphosphinate: Contains pyridyl groups instead of furanyl groups.
Uniqueness
4-Cyanophenyl di-2-furanylphosphinate is unique due to its specific combination of a phosphinate group with 4-cyanophenyl and furanyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
CAS No. |
81425-60-7 |
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Molecular Formula |
C15H10NO4P |
Molecular Weight |
299.22 g/mol |
IUPAC Name |
4-[bis(furan-2-yl)phosphoryloxy]benzonitrile |
InChI |
InChI=1S/C15H10NO4P/c16-11-12-5-7-13(8-6-12)20-21(17,14-3-1-9-18-14)15-4-2-10-19-15/h1-10H |
InChI Key |
XDZDKBDNHAKMBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)P(=O)(C2=CC=CO2)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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